molecular formula C13H15NO B2932452 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one CAS No. 2196078-76-7

1-(2-Benzylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2932452
CAS No.: 2196078-76-7
M. Wt: 201.269
InChI Key: YAZAGNJLYFFSAB-UHFFFAOYSA-N
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Description

1-(2-Benzylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the azetidinone ring and a prop-2-en-1-one moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

The synthesis of 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-benzylazetidine with prop-2-en-1-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

1-(2-Benzylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as tubulin. The compound has been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules. This disruption of microtubule dynamics can result in cell cycle arrest and apoptosis in cancer cells . The specific pathways and molecular targets involved in its action are still under investigation, but its ability to interfere with tubulin function highlights its potential as an anticancer agent.

Comparison with Similar Compounds

1-(2-Benzylazetidin-1-yl)prop-2-en-1-one can be compared with other azetidinone derivatives and prop-2-en-1-one based compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

1-(2-benzylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-9-8-12(14)10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAGNJLYFFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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